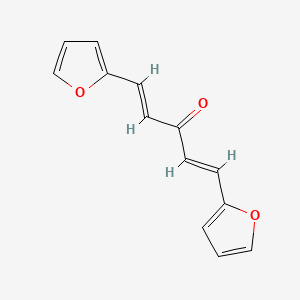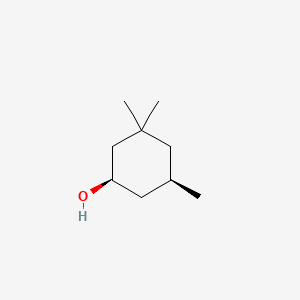![molecular formula C16H20N2O3 B1227344 3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one is a benzoxazole.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
The ABTS/PP Decolorization Assay, widely used to assess antioxidant capacity, involves the reaction of antioxidants with the ABTS radical cation. Some antioxidants, particularly phenolics, can form coupling adducts with ABTS, leading to specific oxidative degradation products. This assay, despite its limitations, remains recommended for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Microwave-assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for the efficient and rapid synthesis of benzoxazole derivatives, offering advantages such as high yields and diverse substituents. This method, especially useful in medicinal chemistry, allows for the synthesis of benzoxazoles under various reaction conditions, catalysis, and starting materials (Özil & Menteşe, 2020).
Enzymatic Degradation of Organic Pollutants
In the treatment of organic pollutants in wastewater, the combination of enzymes with redox mediators has shown potential. This enzymatic approach can degrade recalcitrant compounds effectively, with certain redox mediators enhancing the substrate range and degradation efficiency. Enzymes like laccases and peroxidases, in conjunction with mediators such as 1-hydroxybenzotriazole and violuric acid, have been employed for this purpose (Husain & Husain, 2007).
Antimicrobial Potential
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with significant roles in allelopathy and defense against biological threats. Their antimicrobial activity has been evaluated, and while natural benzoxazinoids show limited potency, the 1,4-benzoxazin-3-one scaffold has been identified as a promising template for designing new antimicrobial agents with potent activity against fungi and bacteria (de Bruijn et al., 2018).
Eigenschaften
Produktname |
3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H20N2O3/c1-2-12-7-5-6-10-17(12)15(19)11-18-13-8-3-4-9-14(13)21-16(18)20/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
InChI-Schlüssel |
PDIAAUHHSQSOIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1C(=O)CN2C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)



![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)
![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)

![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)